molecular formula C12H13BrF3NO2 B8160509 (2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine

(2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine

Cat. No.: B8160509
M. Wt: 340.14 g/mol
InChI Key: JXQDJEZEYNVLLC-UHFFFAOYSA-N
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Description

(2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the bromination of 5-trifluoromethoxyphenol to obtain 2-bromo-5-trifluoromethoxyphenol . This intermediate is then subjected to further reactions to introduce the tetrahydropyran-4-yl group and the amine functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, nucleophilic substitution, and protective group strategies are often employed to streamline the synthesis process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or modulator of specific biological pathways, making it a potential candidate for drug discovery.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group and the tetrahydropyran ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine is unique due to the presence of both the trifluoromethoxy group and the tetrahydropyran ring These structural features confer distinct chemical and biological properties, making it different from other similar compounds

Properties

IUPAC Name

N-[2-bromo-5-(trifluoromethoxy)phenyl]oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO2/c13-10-2-1-9(19-12(14,15)16)7-11(10)17-8-3-5-18-6-4-8/h1-2,7-8,17H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQDJEZEYNVLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=C(C=CC(=C2)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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